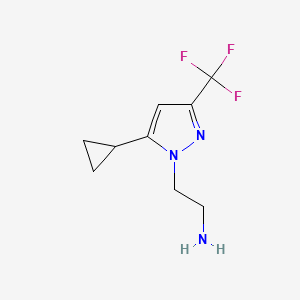

![molecular formula C20H14ClN3O2S B2400607 N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-88-9](/img/structure/B2400607.png)

N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

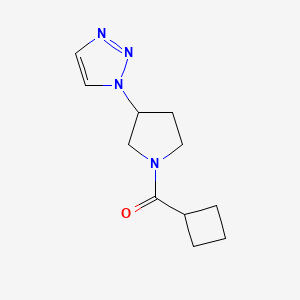

“N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazoles are organic compounds that are part of a larger class of heterocyclic compounds. They have been found to have various biological applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks . The specific synthesis process for “N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is not detailed in the available literature.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined by various spectroscopic techniques. For instance, the structure of a related compound, N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, was determined by crystallography .

Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by various analytical techniques. For instance, the melting point of a related compound was determined to be 308°C .

科学的研究の応用

Anticonvulsant Properties

This compound has been investigated for its anticonvulsant effects. In a study, novel derivatives of this compound were synthesized, and their anticonvulsant activities were evaluated using various experimental epilepsy models. The most active derivative was 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide (SA 24) , which exhibited potency surpassing that of reference antiepileptic drugs like phenytoin and ethosuximide . Further mechanistic studies explored the possible action through GABA (γ-amino butyric acid) and AMPA (S)-2-amino-3-(3-hydroxyl-5-methyl-4-isoxazolyl) propionic acid) pathways.

Antioxidant Activity

While not directly related to epilepsy, it’s worth noting that antioxidant properties play a crucial role in overall health. The compound’s antioxidant activities were assessed using a DPPH radical assay . Understanding its antioxidant potential could have broader implications for health and disease prevention.

Enzyme Inhibition Potential

Another area of interest is the compound’s enzyme inhibitory potential. It was evaluated against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) in vitro. Inhibition of these enzymes is relevant to neurodegenerative diseases, including Alzheimer’s disease .

Anticancer Activity

Although not directly studied for cancer treatment, related benzothiazole derivatives have been evaluated for their antiproliferative activities against various human cancer cell lines. Investigating the anticancer potential of this compound could be a valuable avenue for future research .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the compound’s structure and its biological effects is crucial. SAR studies could reveal key functional groups responsible for its activity, guiding further optimization and drug design.

作用機序

Target of Action

Similar compounds have been found to exhibit anti-cancer activity against various cancer cell lines .

Mode of Action

It is suggested that similar compounds may induce cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways .

Biochemical Pathways

The compound appears to affect the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, resulting in apoptosis .

Result of Action

The compound may induce G2/M cell cycle arrest and apoptosis in cancer cells . The levels of p53 increase tremendously in cells treated with similar compounds . This results in an altered balance in levels of key mitochondrial proteins, leading to apoptosis .

Safety and Hazards

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2S/c21-14-6-3-5-13(11-14)12-24-10-4-7-15(19(24)26)18(25)23-20-22-16-8-1-2-9-17(16)27-20/h1-11H,12H2,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIKATMTNAQCMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(morpholin-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2400524.png)

![Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2400525.png)

![propanamide, N-[5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride](/img/structure/B2400533.png)

![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2400534.png)

![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2400537.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2400538.png)

![1-(Chloromethyl)-3-(2-fluoro-6-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2400540.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2400547.png)